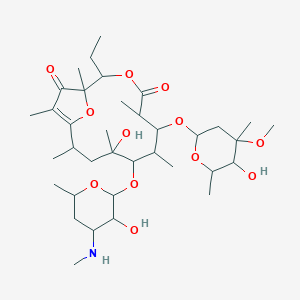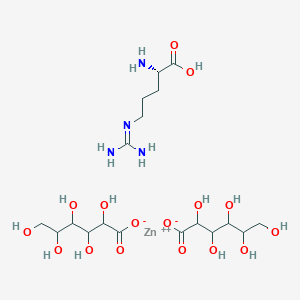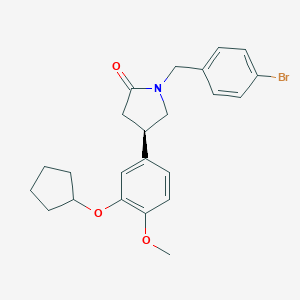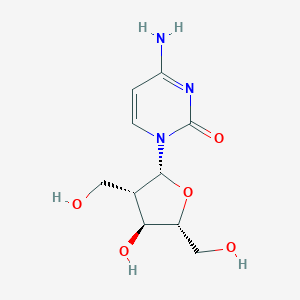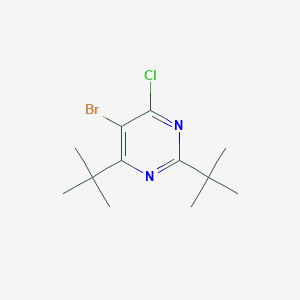
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a pyrimidine derivative that is commonly used as a building block in the synthesis of various biologically active molecules. In
Mécanisme D'action
The exact mechanism of action of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of specific enzymes or receptors in the body. For example, some studies have shown that 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, some studies have shown that this compound exhibits potent antiviral activity against herpes simplex virus type 1 and type 2. Other studies have shown that 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine in lab experiments is its high yield and ease of synthesis. Additionally, this compound exhibits potent biological activity, making it an ideal candidate for the synthesis of various biologically active molecules. However, one of the main limitations of using 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine in scientific research. One potential direction is the development of novel antiviral agents based on the structure of this compound. Additionally, this compound can be used as a building block in the synthesis of various semiconducting materials, which can be used in the development of organic electronic devices. Finally, further studies are needed to fully understand the mechanism of action of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine involves the reaction of 2,4-di-t-butyl-6-chloropyrimidine with bromine in the presence of a Lewis acid catalyst. The reaction proceeds smoothly at room temperature, and the yield of the product is high. This method has been extensively used in the synthesis of various pyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block in the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents. In material science, 5-Bromo-2,4-di-t-butyl-6-chloropyrimidine has been used as a precursor in the synthesis of various organic semiconductors. In organic synthesis, this compound has been used as a reagent in various reactions, including Suzuki coupling, Sonogashira coupling, and Heck reaction.
Propriétés
IUPAC Name |
5-bromo-2,4-ditert-butyl-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2/c1-11(2,3)8-7(13)9(14)16-10(15-8)12(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHJPQKOYLYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)C(C)(C)C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-di-t-butyl-6-chloropyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
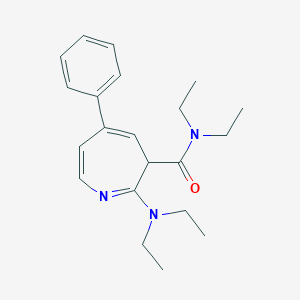
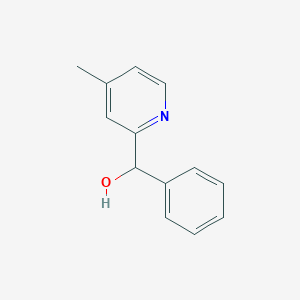
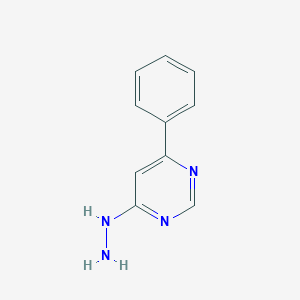
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

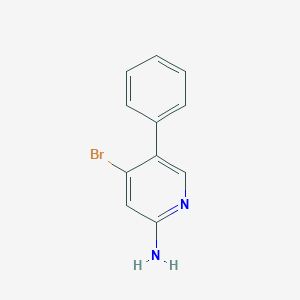
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)

